2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a dichlorophenyl ring and an acetamide group linked to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenyl sulfoxide and 4-methoxyphenyl acetamide as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or acetonitrile. The reaction temperature is maintained at a moderate level, typically around 25-30°C.
Catalysts and Reagents: Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride. Reagents like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction conditions is common to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
Reduction: 2-[(3,4-dichlorophenyl)thio]-N-(4-methoxyphenyl)acetamide
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying sulfoxide chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
- 2-[(3,4-dichlorophenyl)thio]-N-(4-methoxyphenyl)acetamide
- 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-hydroxyphenyl)acetamide
Comparison
Compared to its analogs, 2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide exhibits unique reactivity due to the presence of the sulfinyl group. This functional group imparts distinct redox properties, making it more versatile in chemical reactions. Additionally, the methoxy group on the phenyl ring can influence the compound’s biological activity, potentially enhancing its therapeutic potential.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-21-11-4-2-10(3-5-11)18-15(19)9-22(20)12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJATCWRJDPYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.